molecular formula C7H9NO2 B3380874 4-Aminooxymethyl-phenol CAS No. 2089-12-5

4-Aminooxymethyl-phenol

Cat. No.: B3380874
CAS No.: 2089-12-5
M. Wt: 139.15 g/mol
InChI Key: QNQWGRLKAXYLKV-UHFFFAOYSA-N
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Description

4-Aminooxymethyl-phenol is a chemical compound with the molecular formula C7H9NO2. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of an amino group attached to an oxymethyl group, which is further connected to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminooxymethyl-phenol involves various chemical reactions. One of the methods includes the Petasis reaction, where salicylaldehyde is added to a stirred mixture of pyrrolidine and (4-(hydroxymethyl)phenyl)boronic acid. Another method involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Aminooxymethyl-phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group of the phenol ring directs the substitution to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-Aminooxymethyl-phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various bioactive compounds and conducting polymers.

    Biology: Investigated for its potential antioxidant, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 4-Aminooxymethyl-phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the donation of hydrogen atoms or electrons to free radicals, thereby breaking the chain reaction of oxidation . Additionally, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

4-Aminooxymethyl-phenol can be compared with other similar compounds, such as:

    4-Methoxyphenylamino-methyl-N,N-dimethylaniline: This compound has similar structural features but differs in its methoxy group, which imparts different chemical properties.

    2-Methoxy-5-phenylaminomethylphenol: Another related compound with a methoxy group and phenylamino substituent, leading to distinct biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Furthermore, its biological activities open up possibilities for its use in medicine and other fields.

Properties

IUPAC Name

4-(aminooxymethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-10-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWGRLKAXYLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594962
Record name 4-[(Aminooxy)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-12-5
Record name 4-[(Aminooxy)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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